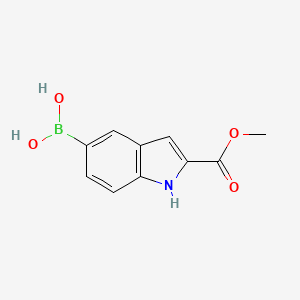![molecular formula C7H6ClN3 B1603858 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 855789-56-9](/img/structure/B1603858.png)
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Übersicht
Beschreibung
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a nitrogenous heterocyclic compound . It is a pale yellow solid with a molecular weight of 208.09 . This compound is part of the triazole family, which is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as aromatic nucleophilic substitution , palladium-catalyzed addition , and reactions with hydrazides . A specific synthetic method for a similar compound, 3-(chloromethyl)pyridine hydrochloride, involves oxidation, reaction under acidic conditions, reduction, and reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been analyzed using various techniques such as FTIR and FT-Raman spectroscopy . XRD studies revealed that similar compounds crystallize in the centrosymmetric monoclinic space group P 2 1 / n .Chemical Reactions Analysis
Triazolopyridine derivatives are known to undergo a variety of chemical reactions . For instance, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a pale yellow solid . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .Wissenschaftliche Forschungsanwendungen
5. Antidiabetic Activity
- Application Summary : Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties. For instance, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
6. Anticonvulsant Properties
- Application Summary : Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties .
7. Antimalarial Properties
- Application Summary : Triazolo[1,5-a]pyrimidines and their analogs, which share a similar structure with the compound , have been found to have antimalarial properties .
8. Antitubercular Properties
Safety And Hazards
Zukünftige Richtungen
Given the wide range of biological activities of triazole compounds , there is potential for further exploration of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine and its derivatives in various fields such as medicinal chemistry. Future research could focus on optimizing the synthesis process, exploring its mechanism of action in more detail, and conducting comprehensive safety and hazard assessments.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBTKMCEHZSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610734 | |
| Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
855789-56-9 | |
| Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



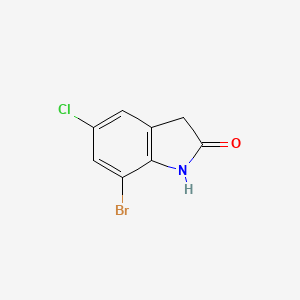

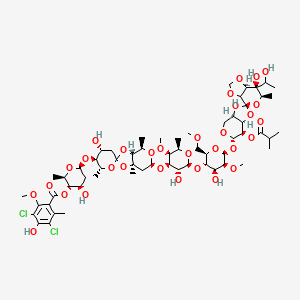

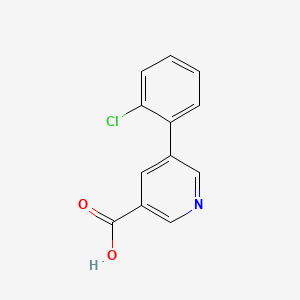



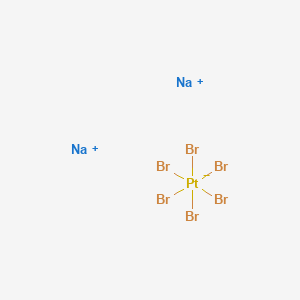
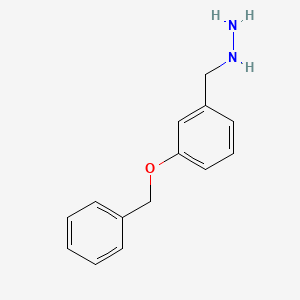
![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
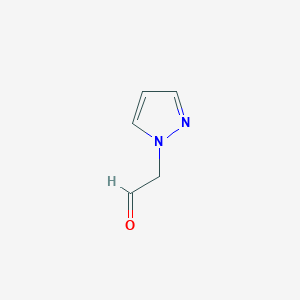
![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)
